Msdh-C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

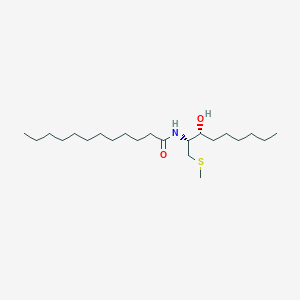

N-[(2R,3R)-3-hydroxy-1-methylsulfanylnonan-2-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO2S/c1-4-6-8-10-11-12-13-14-16-18-22(25)23-20(19-26-3)21(24)17-15-9-7-5-2/h20-21,24H,4-19H2,1-3H3,(H,23,25)/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXRYYWKKSLFEH-LEWJYISDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CSC)C(CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CSC)[C@@H](CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433983 | |

| Record name | MSDH-C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144474-37-3 | |

| Record name | MSDH-C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacophore Hybridization:a Sophisticated Design Principle Involves the Hybridization of Msdh with Other Bioactive Pharmacophores. for Example, Msdh Has Been Chemically Linked with Autophagy Inhibitors E.g., Lys05 to Create Novel One Component Chemical Entities. These Hybrid Molecules Can Self Assemble into Nanoscale Structures, Effectively Inducing Lysosomal Destruction and Demonstrating Enhanced Anti Tumor Activity. This Approach Leverages the Lysosomotropic Properties of Msdh to Deliver and Concentrate Another Therapeutic Agent Within the Lysosome, Offering a Synergistic Effect and Potentially Overcoming Resistance Mechanisms. Such Rational Design, Often Aided by Computational Strategies, Allows for the Creation of Self Assembled Nanomedicines with Tailored Physicochemical Properties and Biological Activities.

These design principles underscore the versatility of MSDH's chemical structure as a foundation for developing compounds with precisely modulated aggregation, membrane-disrupting, and cellular targeting capabilities.

Structure Activity Relationship Studies of Msdh

Correlation of Chemical Structure with Aggregation Behavior

MSDH, characterized as a lysosomotropic detergent, exhibits a remarkable pH-dependent aggregation behavior that is crucial to its biological function. At physiological pH (e.g., pH 7), MSDH spontaneously assembles into closed vesicles nih.gov. This self-assembly initiates at concentrations below those typically employed in cellular studies, with a reported Critical Aggregation Concentration (CAC) of approximately 10 µM.

However, as the environmental pH decreases, particularly below pH 6.4, these vesicles undergo a reversible disassembly, transforming into smaller aggregates, likely micelles nih.gov. This pH-triggered structural transition is attributed to the protonation of the weakly basic amine group (pKa of 5.9) within the MSDH molecule nih.gov. The increased charge repulsion among the protonated molecules at lower pH disrupts the vesicular structure, favoring the formation of smaller, more charged aggregates. Researchers have extensively utilized techniques such as dynamic light scattering, zeta potential measurements, cryo-electron microscopy (cryo-TEM), and fluorescence correlation spectroscopy to characterize these aggregation and disassembly processes.

The ability of MSDH to switch between vesicular and micellar forms based on pH is a key structural-activity correlation. The hydrophobic chain contributes to the self-assembly into vesicles, while the ionizable amine group provides the pH-sensitive trigger for disassembly.

Table 1: Illustrative Aggregation Behavior of MSDH at Varying pH

| pH Value | Aggregation State | Key Structural Influence |

| 7.0 (Cytosolic) | Vesicles | Hydrophobic interactions dominate; amine group largely uncharged. nih.gov |

| 6.4 - 6.0 | Transitioning | Increasing protonation of amine group; onset of charge repulsion. nih.gov |

| 5.0 (Lysosomal) | Micelles/Small Aggregates | Amine group protonated, strong charge repulsion; favors smaller structures. nih.gov |

Impact of Structural Modifications on Membrane Permeabilization Efficacy

The efficacy of MSDH in permeabilizing membranes is profoundly influenced by its structural characteristics and the ambient pH. As a lysosomotropic agent, MSDH's mechanism involves its diffusion across cellular membranes as uncharged monomers at neutral pH. Upon entering the acidic lysosomal compartment, the weakly basic amine group becomes protonated and trapped, leading to a significant accumulation of the compound within lysosomes. This localized high concentration of charged MSDH then leads to the solubilization and permeabilization of the lysosomal membrane.

The interaction of MSDH with lipid bilayer membranes is highly pH-dependent nih.gov. At neutral pH, MSDH can rapidly partition into liposome (B1194612) membranes, causing leakage of small fluorophores, provided the ratio of MSDH to lipids is not kept low nih.gov. Conversely, at acidic pH (e.g., pH 5), the partitioning of MSDH into the membrane is kinetically hindered due to its charged state, necessitating a higher MSDH-to-lipid ratio to achieve membrane permeabilization nih.gov.

In cellular contexts, the concentration of MSDH is critical for selective lysosomal permeabilization without compromising the plasma membrane. Studies indicate that MSDH concentrations up to 20 µM maintain plasma membrane integrity, allowing for lysosomal accumulation and subsequent permeabilization. However, concentrations exceeding 20 µM (e.g., ≥30 µM) can lead to substantial and rapid damage to the plasma membrane, resulting in direct cell lysis rather than selective lysosomal disruption. This highlights the delicate balance between the compound's structure, its concentration, and the pH environment in determining its membrane-disrupting activity.

Table 2: Illustrative Membrane Permeabilization Efficacy of MSDH

| MSDH Concentration (µM) | pH Environment | Membrane Integrity (Observed) | Permeabilization Efficacy |

| ≤ 20 | 7.0 (Cytosolic) | Plasma membrane intact | Low (for plasma membrane) |

| > 20 (e.g., 30) | 7.0 (Cytosolic) | Plasma membrane damage | High (for plasma membrane) |

| Varied | 5.0 (Lysosomal) | Lysosomal membrane permeabilized | High (for lysosomal membrane) |

Relationships between Molecular Features and Cellular Specificity

The cellular specificity of MSDH is intrinsically linked to its unique molecular features, particularly its lysosomotropic nature and pH-responsive conformational changes. The weakly basic amine group of MSDH is the primary determinant of its lysosomal targeting. At the relatively neutral pH of the cytosol, MSDH exists predominantly in its uncharged form, enabling it to passively diffuse across the plasma membrane or be taken up via endocytosis in an inert vesicular form nih.gov.

Once inside the endosomal-lysosomal pathway, the progressively decreasing pH of these compartments leads to the protonation of MSDH. This protonation, occurring as the pH drops below its pKa of 5.9, traps the compound within the acidic lysosomes due to its now charged state. Crucially, this pH shift also triggers a conformational change: the inert vesicular form disassembles into a toxic micellar form nih.gov. This pH-triggered transformation ensures that MSDH's membrane-disrupting activity is largely confined to the acidic lysosomal environment, sparing other cellular membranes like the plasma membrane from significant damage at relevant concentrations nih.gov. This selective action makes MSDH a valuable tool for studying lysosome-dependent cellular processes and positions it as a potential candidate for targeted delivery systems to lysosomes nih.gov.

Design Principles for Modulating MSDH Activity

The understanding of MSDH's structure-activity relationships provides clear design principles for modulating its activity and enhancing its therapeutic potential.

Advanced Analytical and Biophysical Characterization of Msdh Systems

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are fundamental for confirming the chemical structure of a compound like MSDH-C (D-erythro-1-Methylthiohydroceramide).

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule. Data from ¹H and ¹³C NMR experiments would be essential to confirm the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would confirm the molecular formula of this compound, which is C₂₂H₄₅NO₂S. miamioh.edu Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments would further corroborate the proposed structure by identifying characteristic fragments of the molecule.

Despite the importance of these techniques, specific NMR spectral data and detailed mass spectrometry fragmentation analyses for the structural elucidation of this compound are not available in the current body of scientific literature.

| Technique | Purpose | Data Availability for this compound |

| ¹H NMR | Elucidates proton environments and connectivity | Not Available |

| ¹³C NMR | Determines the carbon skeleton of the molecule | Not Available |

| High-Resolution MS | Confirms molecular formula | C₂₂H₄₅NO₂S Confirmed miamioh.edu |

| Tandem MS (MS/MS) | Provides structural information from fragmentation patterns | Not Available |

Electron Microscopy for Morphological Characterization (e.g., Cryo-Transmission Electron Microscopy, Transmission Electron Microscopy)

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Cryo-Transmission Electron Microscopy (Cryo-TEM), are powerful tools for visualizing the morphology of materials at the nanoscale. These methods could be employed to study the solid-state structure of this compound or its aggregation behavior in different solvent systems. However, there are no published studies that have utilized electron microscopy to characterize the morphology of this compound.

Light Scattering Techniques for Particle Sizing and Aggregation State (e.g., Dynamic Light Scattering)

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles in suspension. This method would be valuable for investigating the potential for this compound to form aggregates or micelles in aqueous or other solvent systems. Such information can be critical for understanding its bioavailability and mechanism of action in biological assays. Currently, no DLS or other light scattering data for this compound has been reported in the literature.

Fluorometric and Spectrophotometric Assays for Mechanistic Studies

Fluorometric and spectrophotometric assays are commonly used to study the mechanism of action of enzyme inhibitors. For this compound, these assays could be designed to directly measure the inhibition of dihydroceramide (B1258172) synthase, its target enzyme. Such studies would provide quantitative data on its inhibitory potency (e.g., IC₅₀ or Kᵢ values) and could help to elucidate the mode of inhibition (e.g., competitive, non-competitive). While its inhibitory effect on ceramide synthesis is known, detailed mechanistic studies using these techniques have not been published.

Cell-Based and Biochemical Assays for Functional Analysis

The primary functional characterization of this compound comes from cell-based and biochemical assays in the context of antimalarial research.

Biochemical assays would typically involve isolating the target enzyme, dihydroceramide synthase, and measuring its activity in the presence and absence of this compound. This would provide direct evidence of target engagement and inhibition.

Cell-based assays have demonstrated the gametocytocidal activity of this compound against P. falciparum. nih.gov These studies have shown that this compound is an inhibitor of the ceramide biosynthetic pathway, leading to parasite death. nih.gov The reported IC₅₀ value for its activity against gametocytes is in the 1–2 µM range. nih.gov

| Assay Type | Purpose | Key Findings for this compound |

| Biochemical Assays | To quantify the direct inhibition of the target enzyme. | Data not available in detail. |

| Cell-Based Assays | To assess the effect of the compound on whole cells or organisms. | Inhibits P. falciparum gametocyte viability with an IC₅₀ of 1-2 µM. nih.gov |

Emerging Research Directions and Applications of Msdh in Chemical Biology

MSDH as a Tool for Investigating Lysosomal Biology and Pathophysiology

O-methyl-serine dodecylamide hydrochloride (MSDH) has emerged as a significant tool for the controlled induction of lysosomal membrane permeabilization (LMP), providing researchers with a method to study the intricate roles of lysosomes in cellular health and disease. nih.gov MSDH is a lysosomotropic detergent, meaning it selectively accumulates in lysosomes. researchgate.net Its unique chemical properties, particularly its amine group with a pKa of 5.9, drive this selective action. At the neutral pH of the extracellular environment, MSDH is uncharged and can diffuse across cellular membranes. nih.gov However, upon entering the acidic lumen of the lysosome (pH 4.5-5.0), it becomes protonated and trapped, leading to its accumulation. nih.govresearchgate.net

This accumulation is central to its function as a research tool. At sufficiently high concentrations within the lysosome, MSDH aggregates and disrupts the lysosomal membrane, leading to LMP. nih.gov This controlled rupture releases lysosomal hydrolases, such as cathepsins, into the cytosol, initiating a cascade of cellular events. nih.govnih.gov Researchers can modulate the concentration of MSDH to induce either a partial or extensive lysosomal rupture. Low concentrations typically result in the limited release of proteases, triggering apoptosis (programmed cell death), while higher concentrations cause widespread lysosomal breakdown and subsequent necrosis (uncontrolled cell death). nih.gov

This ability to titrate the degree of lysosomal damage allows for detailed investigation into the downstream consequences of LMP, a key event in various pathophysiological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer. By observing the cellular response to MSDH-induced LMP, scientists can elucidate the signaling pathways involved in lysosome-dependent cell death and the role of lysosomes in cellular homeostasis. nih.govresearchgate.net

Table 1: Effects of MSDH-Induced Lysosomal Membrane Permeabilization

| MSDH Concentration | Degree of Lysosomal Rupture | Primary Cellular Outcome | Research Application |

|---|---|---|---|

| Low | Partial | Apoptosis | Studying the role of lysosomal proteases in initiating programmed cell death pathways. |

Strategies for Targeted Intracellular Delivery Systems Utilizing MSDH Principles

The pH-dependent behavior of MSDH makes it an attractive model for developing targeted intracellular delivery systems. researchgate.net The principle of selective accumulation in acidic organelles can be harnessed to deliver therapeutic agents specifically to lysosomes. At physiological pH, MSDH spontaneously forms vesicles, which can potentially encapsulate drugs. researchgate.net These vesicles are then taken up by cells, likely through endocytosis. nih.govresearchgate.net

As the endosome matures and its internal pH drops, the MSDH vesicles are designed to disassemble. researchgate.net This disassembly process would lead to a high concentration of the encapsulated cargo within the late endosomes and lysosomes. This strategy could be particularly beneficial for treating lysosomal storage disorders, where a deficient enzyme needs to be delivered directly to the lysosome, or for delivering anticancer drugs that are activated in the acidic lysosomal environment. researchgate.net

The key features of an MSDH-based delivery system would be:

Vesicle formation at neutral pH: Allowing for the stable encapsulation of a therapeutic payload.

Cellular uptake: Efficient internalization by target cells.

pH-triggered disassembly: Release of the payload specifically within the acidic environment of endo-lysosomal compartments. researchgate.net

This targeted approach minimizes off-target effects and enhances the therapeutic efficacy of the delivered agent. The interaction of MSDH with lipid bilayers is highly pH-dependent, a crucial factor for maintaining plasma membrane integrity while promoting lysosomal disruption. nih.gov

Development of Novel Chemical Probes Based on the MSDH Scaffold

The unique lysosomotropic properties of the MSDH scaffold make it a promising candidate for the development of novel chemical probes to study lysosomal function in living cells. A chemical probe is a small molecule used to study biological systems by selectively binding to a protein or other target. nih.gov By modifying the MSDH structure, it is possible to create new tools for visualizing and investigating lysosomal dynamics.

Potential modifications to the MSDH scaffold could include:

Attachment of a fluorophore: This would create a fluorescent probe that selectively accumulates in lysosomes, allowing for their visualization using fluorescence microscopy. Such a probe would be valuable for tracking lysosomal movement, pH changes, and their interactions with other organelles.

Incorporation of a reactive group: This could be used to label specific proteins within the lysosome, helping to identify new components of the lysosomal proteome.

Conjugation to a known bioactive molecule: This could create a probe to study the effects of a specific molecule on lysosomal function.

The development of such probes would provide researchers with powerful new tools to explore the complex biology of lysosomes in real-time and with high specificity. The core principle remains the selective accumulation driven by the pH gradient between the cytosol and the lysosome, a feature inherent to the MSDH structure. researchgate.net

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a drug discovery process that uses automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. ufl.edu The predictable and concentration-dependent effects of MSDH on cell viability make it a useful component in the design of HTS assays.

For example, an HTS assay could be developed to identify compounds that protect cells from MSDH-induced lysosomal cell death. In such an assay, cells would be treated with a library of compounds and then exposed to a concentration of MSDH known to induce apoptosis. By measuring cell viability, compounds that prevent or delay cell death can be identified as potential inhibitors of lysosomal-dependent cell death pathways. nih.gov

Table 2: Example of an HTS Assay Design Using MSDH

| Assay Step | Description | Purpose |

|---|---|---|

| 1. Cell Plating | Cells are plated in multi-well plates (e.g., 384-well). | Prepare for automated handling and analysis. |

| 2. Compound Addition | A library of chemical compounds is added to the wells. | Test the effect of each compound. |

| 3. MSDH Treatment | A fixed concentration of MSDH is added to induce LMP and apoptosis. | Initiate the lysosomal death pathway. |

| 4. Incubation | Cells are incubated for a defined period. | Allow for the cellular response to occur. |

| 5. Viability Measurement | A fluorescent or luminescent reagent is added to measure cell viability. | Quantify the protective effect of the test compounds. |

This approach allows for the rapid screening of large chemical libraries to discover new molecules that modulate lysosomal function and related cell death pathways, which could have therapeutic potential for a variety of diseases. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation/Alternate Name | CAS Number | Primary Role Discussed |

|---|---|---|---|

| O-methyl-serine dodecylamide hydrochloride | MSDH | Not specified in sources | Lysosomotropic detergent for studying lysosomal biology and targeted delivery. |

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to investigate the biochemical properties of Msdh-C?

- Methodological Answer : Begin with a systematic literature review to identify gaps in existing studies on this compound’s structure, function, or interactions. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define objectives. For experimental design, follow guidelines from COMSOS-E for observational studies:

- Specify variables (e.g., concentration, temperature, reaction time) and controls.

- Document chemical sources (e.g., manufacturer, purity) and equipment (model, calibration) to ensure reproducibility .

- Validate protocols using pilot studies to optimize conditions before scaling .

Q. What strategies ensure robust data collection and validation in this compound studies?

- Methodological Answer :

- Data Quality : Use triplicate measurements for critical assays (e.g., enzymatic activity) and include internal standards (e.g., reference compounds) to control for variability.

- Metadata : Adopt a data management plan (DMP) to catalog experimental parameters (e.g., pH, solvent composition) and link raw data to processed results .

- Statistical Validation : Apply tests like ANOVA for technical replicates and report confidence intervals to quantify uncertainty .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s catalytic mechanisms?

- Methodological Answer :

- Contradiction Analysis : Conduct a systematic review using PRISMA guidelines to compare methodologies across studies. Assess variables such as assay conditions (e.g., cofactor availability) or measurement techniques (e.g., spectrophotometry vs. HPLC) that may explain discrepancies .

- Sensitivity Testing : Replicate conflicting experiments under standardized conditions, adjusting one variable at a time (e.g., substrate concentration) to isolate confounding factors .

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for structural insights paired with kinetic assays) to triangulate findings .

Q. What advanced methodologies are suitable for studying this compound’s role in metabolic networks?

- Methodological Answer :

- Multi-Omics Integration : Combine proteomics (to quantify this compound expression), metabolomics (to track substrate/product flux), and transcriptomics (to identify regulatory pathways). Use tools like MetaboAnalyst for pathway enrichment analysis .

- Computational Modeling : Develop kinetic models (e.g., Michaelis-Menten with enzyme inhibition terms) to predict this compound behavior under varying cellular conditions. Validate models using in vitro data .

- Inhibitor Screening : Apply high-throughput screening (HTS) with fluorescence-based assays and machine learning to identify allosteric modulators .

Q. How can researchers ensure reproducibility in complex this compound studies involving multi-step syntheses or assays?

- Methodological Answer :

- Protocol Standardization : Publish detailed methods with Materials and Methods sections that include:

- Exact chemical formulations (e.g., buffer compositions).

- Step-by-step workflows (e.g., purification gradients).

- Troubleshooting notes for common pitfalls (e.g., enzyme denaturation) .

- Open Science Practices : Share raw datasets, code for analysis, and synthetic intermediates via repositories like Zenodo or Figshare to enable independent verification .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound inhibition studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using software like GraphPad Prism to calculate IC₅₀ values.

- Error Propagation : Report standard errors for derived parameters (e.g., Hill coefficients) and use bootstrapping to assess robustness .

- Subgroup Stratification : If outliers exist, apply cluster analysis to identify subpopulations (e.g., enzyme isoforms) that may influence results .

Q. How should researchers address ethical and technical challenges in human cell-based this compound studies?

- Methodological Answer :

- Ethical Compliance : Follow IRB protocols for cell sourcing (e.g., informed consent for primary cells) and disclose conflicts of interest .

- Technical Rigor : Use CRISPR-Cas9 for gene editing controls (e.g., this compound knockout lines) and validate phenotypes with orthogonal assays (e.g., Western blotting) .

Resource Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.